molecular formula C23H20N4O3 B11981004 N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-1H-benzimidazole-5-carbohydrazide

N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-1H-benzimidazole-5-carbohydrazide

Cat. No.: B11981004
M. Wt: 400.4 g/mol
InChI Key: IGDUBXVJGOOQCN-LGJNPRDNSA-N
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Description

N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-1H-benzimidazole-6-carbohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-1H-benzimidazole-6-carbohydrazide typically involves the condensation of 3-(benzyloxy)-4-methoxybenzaldehyde with 1H-benzimidazole-6-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-1H-benzimidazole-6-carbohydrazide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-1H-benzimidazole-6-carbohyd

Properties

Molecular Formula

C23H20N4O3

Molecular Weight

400.4 g/mol

IUPAC Name

N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C23H20N4O3/c1-29-21-10-7-17(11-22(21)30-14-16-5-3-2-4-6-16)13-26-27-23(28)18-8-9-19-20(12-18)25-15-24-19/h2-13,15H,14H2,1H3,(H,24,25)(H,27,28)/b26-13+

InChI Key

IGDUBXVJGOOQCN-LGJNPRDNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3)OCC4=CC=CC=C4

Origin of Product

United States

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